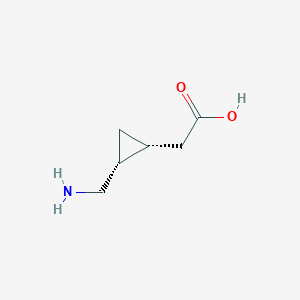
3-Ethyl-5-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is widely used in various fields of research and industry due to its unique properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and halogenation. The process begins with the nitration of ethylbenzene to form 3-ethyl-5-nitrobenzene. This intermediate is then reduced to 3-ethyl-5-aminobenzene using a reducing agent such as iron and hydrochloric acid. Finally, the fluorination of 3-ethyl-5-aminobenzene is carried out using a fluorinating agent like hydrogen fluoride to obtain 3-Ethyl-5-fluoroaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-ethyl-5-fluoroaniline.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 3-ethyl-5-fluoroaniline.
Substitution: Results in various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Ethyl-5-fluoroaniline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their activity and function. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: Similar in structure but differs in the position of the fluorine atom.
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-methylaniline: Another fluorinated aniline derivative with different substitution patterns
Uniqueness: 3-Ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H11ClFN |
|---|---|
Poids moléculaire |
175.63 g/mol |
Nom IUPAC |
3-ethyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
Clé InChI |
JANWACDNQREIEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)



![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)

![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)

